molecular formula C163H267N51O49S2 B013247 alpha-CGRP (human) CAS No. 90954-53-3

alpha-CGRP (human)

Numéro de catalogue B013247
Numéro CAS: 90954-53-3
Poids moléculaire: 3791.3 g/mol
Clé InChI: DNKYDHSONDSTNJ-XJVRLEFXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Alpha-CGRP is synthesized as part of a larger precursor molecule that undergoes complex enzymatic cleavage. The synthesis involves the formation of an intramolecular disulfide bond, crucial for its biological activity. The synthetic peptide has been demonstrated to possess activities similar to the naturally occurring peptide, including the suppression of bone calcium release stimulated by parathyroid hormone (Ando et al., 1987).

Molecular Structure Analysis

Alpha-CGRP exhibits a significant alpha-helical structure in aqueous solution, which is critical for its biological function. Circular dichroism (CD) spectroscopy has shown that the C-terminal tail of alpha-CGRP contains alpha-helical structures, stabilized by specific conditions, suggesting its physiological relevance in forming an amphiphilic helix (Manning, 1989).

Chemical Reactions and Properties

Alpha-CGRP's activity and receptor binding are highly dependent on its intact molecular structure, particularly the C-terminal portion. Modifications at the N-terminal or C-terminal ends significantly affect its biological activities and receptor interactions, highlighting the importance of specific residues in ligand-receptor binding and the peptide's overall structure for its function (O'Connell et al., 1993).

Physical Properties Analysis

The amphiphilic nature of alpha-CGRP, with its alpha-helical structure, suggests a specific orientation of hydrophobic and hydrophilic faces, which is essential for its interaction with receptors and biological membranes. This structural feature allows alpha-CGRP to interact effectively with its receptor, influencing its wide range of physiological effects.

Chemical Properties Analysis

Alpha-CGRP's chemical properties, such as its ability to form an intramolecular disulfide bond and its specific amino acid sequence, are crucial for its biological activity. The peptide's interaction with the CGRP receptor is highly specific, with even minor changes in its structure leading to significant alterations in its biological activity. This specificity underscores the importance of the peptide's precise chemical properties in its function (Smith et al., 1993).

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Neurology , specifically the study of migraine pathogenesis and cerebral hemodynamics .

Summary of the Application

Intravenous infusion of human alpha calcitonin gene-related peptide (h-α-CGRP) has been applied to explore migraine pathogenesis and cerebral hemodynamics . CGRP is implicated in regulating the vascular tone .

Methods of Application

The method of application involves intravenous infusion of h-α-CGRP. The vascular changes upon this infusion in humans were investigated through a systematic review of clinical studies .

Results or Outcomes

Upon the start of h-α-CGRP infusion, 99% of participants had flushing, 63% reported palpitation, and 97% reported a warm sensation. Heart rate increased with 14%–58% and mean arterial blood pressure decreased with 7%–12%. The mean blood flow velocity of the middle cerebral artery was decreased with 9.5%–21%, and the diameter of the superficial temporal artery was dilated with 41%–43% .

Potential Biomarker for Migraine

Specific Scientific Field

This application is in the field of Neurology , specifically in the identification of biomarkers for migraine .

Methods of Application

The method involves measuring CGRP levels in migraine patients. The study performed a literature review of articles measuring CGRP in migraine patients and conducted a series of experiments to test the validity of different ELISA kits employed, time of sample processing, long-term storage, and sampling in rest or after moderate exercise .

Results or Outcomes

The study found that CGRP measurements depend on the method and specific kit employed, also on the isoform detected, showing completely different ranges of concentrations. Alpha-CGRP and beta-CGRP had median levels of 37.5 (28.2–54.4) and 4.6 (2.4–6.4)pg/mL, respectively .

Cardiovascular Protection

Specific Scientific Field

This application falls under the field of Cardiology , specifically the study of cardiovascular diseases .

Summary of the Application

CGRP is a potent vasodilator and is proposed to have protective effects in several cardiovascular diseases . The major α-form is produced from alternate splicing and processing of the calcitonin gene .

Methods of Application

The method of application involves studying the effects of CGRP on cardiovascular diseases. The CGRP receptor, a complex composed of calcitonin like receptor (CLR) and a single transmembrane protein, RAMP1, is investigated for its role in these effects .

Results or Outcomes

The outcomes of these studies are ongoing, but the protective effects of CGRP in cardiovascular diseases are promising .

Pain Sensation and Inflammation

Results or Outcomes

Genetic Association Studies in Migraine

Specific Scientific Field

This application falls under the field of Genetics and Neurology , specifically the study of genetic association in migraine .

Summary of the Application

CGRP pathway polymorphisms have been studied in relation to migraine. The aim is to identify genetic variants occurring along the CGRP pathway and verify whether these can affect the clinical features and course of disease and the responsiveness of patients to therapy .

Methods of Application

The method involves conducting genetic association studies. This includes a literature review of articles measuring CGRP in migraine patients and analysis of genetic variants affecting the pathway of CGRP .

Results or Outcomes

Role in Exercise and Physical Activity

Summary of the Application

CGRP has been studied for its role in exercise and physical activity. It’s been found that moderate exercise prior to blood extraction does not modulate the concentration of the peptide .

Methods of Application

The method involves measuring CGRP levels in serum samples from individuals who have performed moderate exercise prior to blood extraction .

Results or Outcomes

The study found that moderate exercise prior to blood extraction does not modulate the concentration of the peptide. This suggests that CGRP levels are not significantly affected by moderate physical activity .

Orientations Futures

  • Exploring α-CGRP-based drug delivery systems .

Propriétés

IUPAC Name

(3S)-4-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C163H269N51O49S2/c1-73(2)52-97(186-116(226)65-179-131(233)82(18)183-139(241)98(53-74(3)4)193-137(239)94(44-35-49-176-162(171)172)188-142(244)101(57-91-62-175-72-182-91)199-159(261)128(88(24)221)213-156(258)123(79(13)14)207-151(253)110(71-265)204-160(262)126(86(22)219)210-133(235)84(20)185-157(259)125(85(21)218)211-147(249)105(61-119(229)230)198-150(252)109(70-264)203-130(232)81(17)166)140(242)194-99(54-75(5)6)141(243)202-108(69-217)149(251)190-95(45-36-50-177-163(173)174)138(240)201-106(67-215)134(236)180-63-115(225)178-64-118(228)205-121(77(9)10)155(257)208-122(78(11)12)154(256)191-93(43-32-34-48-165)136(238)196-102(58-112(167)222)144(246)197-103(59-113(168)223)143(245)195-100(56-90-40-29-26-30-41-90)145(247)209-124(80(15)16)161(263)214-51-37-46-111(214)152(254)212-127(87(23)220)158(260)200-104(60-114(169)224)146(248)206-120(76(7)8)153(255)181-66-117(227)187-107(68-216)148(250)189-92(42-31-33-47-164)135(237)184-83(19)132(234)192-96(129(170)231)55-89-38-27-25-28-39-89/h25-30,38-41,62,72-88,92-111,120-128,215-221,264-265H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,222)(H2,168,223)(H2,169,224)(H2,170,231)(H,175,182)(H,178,225)(H,179,233)(H,180,236)(H,181,255)(H,183,241)(H,184,237)(H,185,259)(H,186,226)(H,187,227)(H,188,244)(H,189,250)(H,190,251)(H,191,256)(H,192,234)(H,193,239)(H,194,242)(H,195,245)(H,196,238)(H,197,246)(H,198,252)(H,199,261)(H,200,260)(H,201,240)(H,202,243)(H,203,232)(H,204,262)(H,205,228)(H,206,248)(H,207,253)(H,208,257)(H,209,247)(H,210,235)(H,211,249)(H,212,254)(H,213,258)(H,229,230)(H4,171,172,176)(H4,173,174,177)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKYDHSONDSTNJ-XJVRLEFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C163H269N51O49S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3791.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-CGRP (human)

CAS RN

90954-53-3
Record name alpha-Calcitonin gene-related peptide (human)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090954533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
7
Citations
S Evangelista, M Tramontana, CA Maggi - Life sciences, 1992 - Elsevier
We have investigated the effect of the C-terminal fragment of human calcitonin gene-related peptide (human-CGRP 8-37), a CGRP antagonist, on alpha-CGRP and salmon Calcitonin (…
SM Jankovic, SV Jankovic, D Stojadinovic… - Pharmacology, 2015 - karger.com
Calcitonin gene-related peptide (CGRP) is present in nerve fibers that innervate the human ureter and may have important influence on the motility of this organ. The aim of our study …
Number of citations: 3 karger.com
I Jansen - 1993 - elibrary.ru
Sensory neuropeptides in the cerebral circulation: Role in cerebrovascular disorders. КОРЗИНА ПОИСК НАВИГАТОР ЖУРНАЛЫ КНИГИ ПАТЕНТЫ ПОИСК АВТОРЫ …
Number of citations: 0 elibrary.ru
M Bomsel, L Lopalco, C Uberti-Foppa… - AIDS Research and …, 2019 - liebertpub.com
HIV-1 mucosal transmission in genital epithelia occurs through infection of Langerhans cells and subsequent transinfection of CD4 + T cells. We previously reported that the vasodilator …
Number of citations: 4 www.liebertpub.com
T Buckley - 1991 - spiral.imperial.ac.uk
Vasodilatation and pedema formation are important components of the inflammatory response. This study investigates the release and modulatory actions of the neuropeptide …
Number of citations: 2 spiral.imperial.ac.uk
CA Maggi, P Santicioli, E Del Bianco, S Giuliani - The Journal of urology, 1992 - Elsevier
The local motor response to bradykinin and the bacterial chemotactic peptide, formyl-methionyl-leucyl-phenylalanine (FMLP) was investigated in the guinea-pig isolated renal pelvis …
S Roubille, F Juillard, T Escure, O Binda, A Corpet… - 2023 - researchsquare.com
… Supernatants were then speedvac and analyzed by « alpha-CGRP human enzyme 32 immunoassay » (Cat. No. S-1199 from Peninsula Laboratories,San Carlos, CA, USA). …
Number of citations: 2 www.researchsquare.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.